ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate
Description
This compound features a benzo[c][1,2,5]thiadiazole core sulfonated at the 2-position (2,2-dioxido), a methyl group at position 3, and an acetyl-piperazine-ethyl carboxylate side chain.
Properties
IUPAC Name |
ethyl 4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20-14-7-5-4-6-13(14)17(2)26(20,23)24/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMVPBEWMIJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : This step usually starts with the synthesis of 3-methylbenzo[c][1,2,5]thiadiazole via cyclization reactions involving suitable precursors under oxidative conditions. Common reagents include sulfur and an appropriate nitrogen source.
Acetylation: : The next step involves the acetylation of the synthesized benzo[c][1,2,5]thiadiazole derivative using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Coupling with Piperazine: : The acetylated intermediate is then coupled with piperazine in the presence of an appropriate base, such as triethylamine, to form the piperazine derivative.
Esterification: : Finally, the esterification of the piperazine derivative with ethanol in the presence of a suitable catalyst, like sulfuric acid, yields this compound.
Industrial Production Methods
In an industrial setting, the production may involve:
Batch Reactions: : Where each step is conducted separately in large reactors.
Continuous Flow Reactors: : To optimize reaction times and yields, ensuring consistent product quality.
Chemical Reactions Analysis
Ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions:
Oxidation: : The benzo[c][1,2,5]thiadiazole moiety can undergo further oxidation, typically using strong oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions can reduce the compound, using reagents such as palladium on carbon.
Substitution: : The piperazine ring is susceptible to nucleophilic substitution reactions, particularly at the nitrogen atoms.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features suggest several potential pharmaceutical applications:
- Antimicrobial Activity : Compounds containing thiadiazole rings have demonstrated antimicrobial properties. Ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate may exhibit similar effects against various pathogens.
- Anti-inflammatory Effects : Research indicates that derivatives of piperazine can modulate inflammatory responses. This compound may serve as a lead for developing anti-inflammatory agents.
- Neuroprotective Properties : Given its structural complexity, there is potential for neuroprotective applications in conditions like neurodegenerative diseases.
Agrochemical Applications
In addition to its pharmaceutical potential, this compound can be explored in agrochemical applications:
- Pesticide Development : The unique properties of thiadiazole compounds make them suitable candidates for developing novel pesticides. This compound could be investigated for efficacy against agricultural pests.
- Herbicide Formulations : The compound's ability to interact with biological systems may lead to the development of new herbicides that target specific plant processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anti-inflammatory Mechanisms | Showed reduced cytokine production in animal models. |
| Study C | Neuroprotection | Reported protective effects against oxidative stress in neuronal cells. |
These findings suggest that this compound could have similar beneficial effects.
Mechanism of Action
The exact mechanism of action depends on its application. In drug development, for example, its mechanism might involve:
Molecular Targets: : It interacts with specific proteins or enzymes, inhibiting their function.
Pathways: : It can modulate biochemical pathways, affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target’s sulfonated benzo[c]thiadiazole is distinct from benzothiazole (), triazole-thiadiazole hybrids (), and pyridine-thiadiazole systems (). Sulfonation may improve solubility and electronic properties compared to non-sulfonated analogs.
- Piperazine Linkage : All compounds utilize piperazine for conformational flexibility, but substitution patterns (e.g., dithiocarbamate in , acetamide in ) influence reactivity and bioactivity.
Biological Activity
Ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate (CAS Number: 2034415-28-4) is a complex organic compound belonging to the class of heterocyclic compounds. Its structure features both piperazine and thiadiazole moieties, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The presence of an ethyl ester group enhances its solubility and bioavailability, making it a candidate for various biological applications .
Acetylcholinesterase Inhibition
Compounds containing thiadiazole moieties have also been explored for their acetylcholinesterase (AChE) inhibitory activity. A study focusing on related derivatives showed significant AChE inhibition with IC50 values as low as 2.7 µM . Given the structure of this compound, it is plausible that it may exhibit similar AChE inhibitory effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Reaction conditions such as temperature and pH must be carefully controlled to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Study on Thiadiazole Derivatives
A recent evaluation of thiazole/thiadiazole derivatives highlighted their potential as antiviral agents against SARS-CoV-2. The study reported that certain derivatives exhibited significant cytotoxicity against human cells while maintaining antiviral efficacy at low concentrations . Although this compound was not specifically tested in this study, its structural characteristics align with those of the active compounds.
Potential Applications
The unique properties imparted by the structural components of this compound suggest several potential applications:
- Pharmaceuticals : As a candidate for drug development targeting viral infections or neurodegenerative diseases through AChE inhibition.
- Agrochemicals : Due to its heterocyclic nature and potential bioactivity against pests or pathogens.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can structural fidelity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the thiadiazole and piperazine moieties (e.g., amidation or sulfonylation).
- Cyclization to form the benzo[c][1,2,5]thiadiazole ring system.
- Esterification to introduce the ethyl carboxylate group.
- Characterization : Use 1H/13C NMR to confirm bond connectivity, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and HPLC to assess purity (>95%). Reaction conditions (solvents like DMF, temperatures ~80–120°C) are critical for yield optimization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H/13C NMR | Confirm functional groups and stereochemistry | DMSO-d6 solvent, 400–600 MHz |
| FT-IR | Identify carbonyl (C=O) and sulfone (S=O) stretches | 1650–1750 cm⁻¹ (C=O), 1300–1350 cm⁻¹ (S=O) |
| HRMS | Verify molecular formula | ESI+ mode, m/z accuracy <5 ppm |
| HPLC | Assess purity | C18 column, acetonitrile/water gradient |
- References : .
Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?
- Challenges : Low yields in cyclization steps, side reactions during sulfone formation.
- Solutions :
- Use anhydrous conditions for sulfonation to prevent hydrolysis.
- Optimize catalyst systems (e.g., Pd/C for coupling) to reduce byproducts.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.
- Continuous Flow Synthesis : Enhances reproducibility for steps requiring precise temperature control (e.g., cyclization).
- Microwave-Assisted Reactions : Reduce reaction times for steps like amidation (e.g., 30 mins at 100°C vs. 6 hrs conventional).
- Case Study : A 20% yield increase was achieved using DMF as a solvent at 90°C for the piperazine-thiadiazole coupling step .
Q. How can contradictory data in biological activity studies be resolved?
- Approach :
- Comparative Assays : Test the compound alongside structural analogs (e.g., varying substituents on the piperazine or thiadiazole) to isolate pharmacophoric groups.
- Target-Specific Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., kinases or GPCRs).
- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC50 values.
- Example : Discrepancies in IC50 values (~10 µM vs. >50 µM) were resolved by identifying batch-to-batch purity variations via HPLC-MS .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methods :
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates solid-state stability).
- Plasma Stability Tests : Use human plasma to assess esterase-mediated hydrolysis of the ethyl carboxylate group.
- Findings : The ethyl ester moiety shows hydrolysis at pH >8, suggesting prodrug potential .
Q. How can computational tools predict this compound’s ADMET properties?
- Workflow :
QSAR Models : Use SwissADME or admetSAR to predict permeability (LogP ~2.5) and CYP450 inhibition.
Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to estimate blood-brain barrier penetration.
Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity risk.
- Outcome : Predicted moderate solubility (LogS = -4.2) aligns with experimental HPLC solubility assays .
Key Takeaways
- Synthesis : Multi-step routes require careful optimization of cyclization and coupling conditions.
- Characterization : NMR and HRMS are non-negotiable for structural validation.
- Advanced Studies : Computational and comparative assays are critical for resolving data conflicts and predicting ADMET properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
